(2S)-1-(prop-2-yn-1-yl)pyrrolidine-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(2S)-1-(prop-2-yn-1-yl)pyrrolidine-2-carboxylic acid, also known as (2S)-1-propargylpyrrolidine-2-carboxylic acid, is an important organic compound that has been widely studied in recent years due to its potential applications in a variety of fields. This compound is a derivative of pyrrolidine, a five-member heterocyclic compound containing nitrogen, and is composed of two carboxylic acid groups and one propargyl group. It is a chiral compound, and can exist in either the R- or S-enantiomeric form.
Scientific Research Applications
Synthesis of Heterocyclic Compounds
The compound has been utilized in the synthesis of novel heterocyclic systems, such as the alkylation of 2-sulfanylpyridine-3-carboxylic acid, leading to derivatives that participate in further reactions to form complex heterocyclic structures like thiazolo[3,2-a]pyridinium systems (Kalita et al., 2019). This demonstrates its role in advancing synthetic methodologies for creating pharmacologically relevant compounds.
Pharmaceutical Development
In pharmaceutical research, the compound has shown potential in the design and synthesis of drug candidates. For example, it has been involved in the development of influenza neuraminidase inhibitors (Wang et al., 2001), showcasing its relevance in creating treatments for viral infections. Additionally, its derivatives have been synthesized for incorporation into beta-peptide oligomers, highlighting its use in developing new therapeutic agents with potential biomedical applications (Huck & Gellman, 2005).
Analytical Chemistry Applications
In analytical chemistry, derivatives of this compound have been synthesized for the chiral derivatization of carboxylic acids, enhancing the enantiomeric separation efficiency in liquid chromatography–mass spectrometry (LC–MS/MS) analyses (Kuwabara et al., 2014). This application is crucial for the quantitative analysis of chiral compounds in pharmaceuticals and biological samples, demonstrating the compound's versatility and importance in improving analytical methodologies.
properties
IUPAC Name |
(2S)-1-prop-2-ynylpyrrolidine-2-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO2/c1-2-5-9-6-3-4-7(9)8(10)11/h1,7H,3-6H2,(H,10,11)/t7-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YOBBRBOMLUMFMP-ZETCQYMHSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN1CCCC1C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C#CCN1CCC[C@H]1C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10653102 |
Source
|
Record name | 1-Prop-2-yn-1-yl-L-proline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10653102 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2S)-1-(prop-2-yn-1-yl)pyrrolidine-2-carboxylic acid | |
CAS RN |
199918-49-5 |
Source
|
Record name | 1-Prop-2-yn-1-yl-L-proline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10653102 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.